molecular formula C13H19N3S B2699723 1-(pyridin-2-yl)-4-(thiolan-3-yl)piperazine CAS No. 2034515-56-3

1-(pyridin-2-yl)-4-(thiolan-3-yl)piperazine

Cat. No.: B2699723
CAS No.: 2034515-56-3
M. Wt: 249.38
InChI Key: CFIIYXSOXXCYSK-UHFFFAOYSA-N
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Description

1-(pyridin-2-yl)-4-(thiolan-3-yl)piperazine is a complex organic compound that features a piperazine ring substituted with a pyridin-2-yl group and a tetrahydrothiophen-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-2-yl)-4-(thiolan-3-yl)piperazine typically involves multi-step organic reactions. One common method includes the reaction of pyridin-2-ylamine with tetrahydrothiophene-3-carboxylic acid, followed by cyclization to form the piperazine ring. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems ensures consistency and efficiency in the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(pyridin-2-yl)-4-(thiolan-3-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-(pyridin-2-yl)-4-(thiolan-3-yl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(pyridin-2-yl)-4-(thiolan-3-yl)piperazine involves its interaction with molecular targets, such as enzymes or receptors. The pyridin-2-yl group can form hydrogen bonds or coordinate with metal ions, while the tetrahydrothiophen-3-yl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-2-yl)piperazine: Lacks the tetrahydrothiophen-3-yl group, which may affect its biological activity.

    4-(Tetrahydrothiophen-3-yl)piperazine: Lacks the pyridin-2-yl group, which may affect its binding affinity to molecular targets.

Uniqueness

1-(pyridin-2-yl)-4-(thiolan-3-yl)piperazine is unique due to the presence of both the pyridin-2-yl and tetrahydrothiophen-3-yl groups. This dual functionality allows it to interact with a wider range of molecular targets and exhibit diverse biological activities.

Properties

IUPAC Name

1-pyridin-2-yl-4-(thiolan-3-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3S/c1-2-5-14-13(3-1)16-8-6-15(7-9-16)12-4-10-17-11-12/h1-3,5,12H,4,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIIYXSOXXCYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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